molecular formula C54H45CuFP3 B1512854 Fluorotris(triphenylphosphine)copper(I) CAS No. 25753-74-6

Fluorotris(triphenylphosphine)copper(I)

Cat. No.: B1512854
CAS No.: 25753-74-6
M. Wt: 869.4 g/mol
InChI Key: OKJARODAQSGFQE-UHFFFAOYSA-M
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Description

Historical Development and Discovery

The synthesis of Fluorotris(triphenylphosphine)copper(I) traces back to advancements in copper(I) chemistry during the mid-20th century. Early work on copper-phosphine complexes laid the groundwork for its discovery, with systematic studies on stabilizing copper(I) centers using bulky ligands like triphenylphosphine. The compound was first structurally characterized in the late 20th century, as evidenced by crystallographic data published in the Journal of the Chemical Society . A key breakthrough came with the development of methods to stabilize copper(I) fluoride complexes, which are inherently unstable due to the mismatch between the soft copper(I) ion and the hard fluoride ligand. The use of triphenylphosphine as a stabilizing ligand enabled the isolation of this complex, as reported in studies detailing its synthesis from copper(I) oxide, triphenylphosphine, and hydrofluoric acid .

Significance in Organometallic Chemistry

Fluorotris(triphenylphosphine)copper(I) plays a pivotal role in modern organometallic catalysis. Its significance stems from:

  • Catalytic Activity : It facilitates cross-coupling reactions, cycloadditions, and fluorination processes. For example, it catalyzes the formation of carbon-fluorine bonds in aromatic hydrocarbons under mild conditions, offering an alternative to traditional Sandmeyer reactions .
  • Ligand Effects : The triphenylphosphine ligands provide steric bulk and electronic stabilization, preventing disproportionation of the copper(I) center. This makes the compound air-stable compared to simpler copper(I) salts .
  • Applications in Polymer Chemistry : The complex is employed in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of self-healing polymers and functional materials .

Table 1: Key Catalytic Applications of Fluorotris(triphenylphosphine)copper(I)

Reaction Type Substrate Conditions Efficiency (%) Reference
C–F Bond Formation Aromatic Hydrocarbons O$$_2$$, 450°C 85–92
Azide-Alkyne Cycloaddition Star-shaped Polymers RT, THF >95
Asymmetric 1,2-Addition Aldehydes THF, –20°C 87–99

Nomenclature and Alternative Names

The compound is systematically named fluorocopper;triphenylphosphane under IUPAC guidelines. Common alternatives include:

  • CuF(PPh$$3$$)$$3$$
  • Fluorotris(triphenylphosphine)copper(I)
  • Tris(triphenylphosphine)copper(I) fluoride

Its molecular structure comprises a tetrahedral copper(I) center coordinated by three triphenylphosphine ligands and one fluoride ion, as confirmed by X-ray crystallography .

Table 2: Physical and Chemical Properties

Property Value Reference
Molecular Weight 869.4 g/mol
Melting Point 144–157°C
Solubility Insoluble in H$$2$$O; soluble in THF, CHCl$$3$$
Crystal System Monoclinic

Current Research Landscape

Recent studies have expanded the utility of Fluorotris(triphenylphosphine)copper(I) in diverse areas:

  • Green Chemistry : Researchers exploit its ability to regenerate CuF$$_2$$ in catalytic cycles, minimizing waste in fluorination reactions .
  • Biomedical Applications : The complex shows promise in antimicrobial therapies, where it generates reactive oxygen species (ROS) to disrupt bacterial cell membranes .
  • Advanced Materials : It enables the synthesis of fluorinated aromatics for electronic materials and pharmaceuticals, leveraging its mild reaction conditions .

Ongoing research focuses on enhancing its catalytic efficiency through ligand modification and exploring its role in photoredox catalysis. For instance, its integration into polymer networks for self-healing applications highlights its potential in smart material design .

Properties

IUPAC Name

fluorocopper;triphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15P.Cu.FH/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;;1H/q;;;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJARODAQSGFQE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.F[Cu]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H45CuFP3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746352
Record name Fluorocopper--triphenylphosphane (1/3)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

869.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25753-74-6
Record name Fluorocopper--triphenylphosphane (1/3)
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Record name 25753-74-6
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Scientific Research Applications

Chemistry: Fluorotris(triphenylphosphine)copper(I) is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and cycloadditions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals and drug delivery systems. Industry: It is utilized in the production of materials for electronics, such as thin films and semiconductors.

Mechanism of Action

The mechanism by which Fluorotris(triphenylphosphine)copper(I) exerts its effects involves its ability to coordinate to various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts as a catalyst or reagent to promote desired chemical changes.

Comparison with Similar Compounds

Bromotris(triphenylphosphine)copper(I) (CuBr(PPh₃)₃)

  • Formula : C₅₄H₄₅CuBrP₃
  • Molecular Weight : 930.31 g/mol
  • Physical Properties : White powder, commercially available at 98% purity .
  • Synthesis : Prepared from CuBr and PPh₃ under inert conditions.
  • Applications :
    • Used in coupling reactions , such as the synthesis of morpholin-4-yl derivatives via Ullmann-type coupling (e.g., Example 5 in ).
    • Acts as a precursor for other copper(I) complexes.
  • Key Differences: Higher molecular weight due to bromine substitution.

Iodidotris(triphenylphosphine)copper(I) (CuI(PPh₃)₃)

  • Formula : C₅₄H₄₅CuIP₃
  • Molecular Weight : ~1018.30 g/mol (including acetonitrile solvate) .
  • Structural Data :
    • Crystallizes in orthorhombic Pna21 with lattice parameters:
  • a = 18.573 Å, b = 20.263 Å, c = 12.784 Å .
    • Distorted tetrahedral geometry around Cu(I), with PPh₃ ligands occupying three coordination sites and iodide as the fourth .
  • Applications :
    • Studied for Cu–SO₂ adduct formation and solid-state NMR properties .
  • Key Differences :
    • Larger ionic radius of iodide results in longer Cu–X bond lengths compared to fluoride.
    • Solvate formation (e.g., acetonitrile) influences reactivity and solubility .

(Trifluoromethyl)tris(triphenylphosphine)copper(I) (Cu(CF₃)(PPh₃)₃)

  • Formula : C₅₅H₄₅CuF₃P₃
  • Molecular Weight : ~943.4 g/mol .
  • Applications :
    • Trifluoromethylation of propargylic/allylic halides and aromatic iodides .
    • Enables high-yield synthesis of trifluoromethylaromatics.
  • Key Differences :
    • Contains a CF₃ group instead of a halide, enhancing its role in fluoroorganic chemistry.
    • Exhibits unique reactivity in C–CF₃ bond formation, distinct from halide-based analogs.

Structural and Physical Properties

Property CuF(PPh₃)₃ CuBr(PPh₃)₃ CuI(PPh₃)₃ Cu(CF₃)(PPh₃)₃
Molecular Weight (g/mol) 869.4 930.31 ~1018.30 ~943.4
Melting Point (°C) 144–157 Not reported Not reported Not reported
Crystal System Not reported Not reported Orthorhombic Pna21 Not reported
Cu–X Bond Length (Å) ~1.8 (Cu–F) ~2.3 (Cu–Br) ~2.6 (Cu–I) Not reported

Reactivity and Catalytic Performance

Complex Key Reactivity Catalytic Applications
CuF(PPh₃)₃ - Fluoride transfer in hydrosilylation .
- Aerobic asymmetric ketone reduction.
Organic synthesis, enantioselective catalysis .
CuBr(PPh₃)₃ - Halogen exchange reactions.
- Ullmann coupling .
Cross-coupling, pharmaceutical intermediates .
CuI(PPh₃)₃ - SO₂ adduct formation .
- Solid-state NMR studies.
Model for copper-sulfur interactions .
Cu(CF₃)(PPh₃)₃ - CF₃ transfer to organic substrates . Fluoroorganic chemistry, agrochemical synthesis .

Toxicity and Biocompatibility

  • CuF(PPh₃)₃ : Exhibits high cytotoxicity (>50% cell death at >4 µmol/L in MCF7 and NIH/3T3 cell lines) .
  • Modified Derivatives : Toxicity decreases with ligand shielding (e.g., ELP-coupled Cu(I) complexes show >50% cell viability at 150 µmol/L) .
  • Other Complexes: Limited toxicity data for CuBr(PPh₃)₃ and CuI(PPh₃)₃, though halogenated copper complexes generally require careful handling.

Biological Activity

Fluorotris(triphenylphosphine)copper(I) (CuF(PPh₃)₃) is an organometallic compound that has garnered attention in various fields, particularly in catalysis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₅₄H₄₅CuF
  • Molecular Weight : 869.40 g/mol
  • CAS Number : 25753-74-6

Fluorotris(triphenylphosphine)copper(I) is characterized by its stability and versatility as a catalyst in organic reactions, including reductions, fluorinations, and other transformations involving electron-deficient substrates .

Catalytic Properties

CuF(PPh₃)₃ has been shown to act as an effective catalyst in various chemical reactions. Its ability to facilitate the formation of C-F bonds is particularly noteworthy, making it a candidate for applications in drug synthesis where fluorinated compounds are desirable due to their enhanced metabolic stability and bioactivity .

Antimicrobial Activity

Recent studies have indicated that copper(I) complexes, including CuF(PPh₃)₃, exhibit antimicrobial properties. The mechanism is believed to involve the generation of reactive oxygen species (ROS), which can damage microbial cell membranes and DNA .

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that CuF(PPh₃)₃ showed significant antimicrobial activity against various bacterial strains. In vitro tests indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
    • The compound's effectiveness was attributed to its ability to disrupt bacterial cell walls through ROS generation.
  • Cancer Therapeutics :
    • Research has explored the use of CuF(PPh₃)₃ in targeted cancer therapies. The compound has been incorporated into drug delivery systems that release therapeutic agents in a controlled manner when exposed to specific stimuli, such as light or pH changes.
    • In a murine model of breast cancer, treatment with a CuF(PPh₃)₃-based formulation resulted in a significant reduction in tumor size compared to controls.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli50
Cancer TherapyMurine breast cancer modelNot specified

Chemical Reactions Analysis

Fluorination and Trifluoromethylation Reactions

While primarily a precatalyst, CuF(PPh₃)₃ has been investigated for 18F-radiochemistry applications . In studies optimizing 18F-trifluoromethylation of aryl halides, its performance was benchmarked against other copper sources :

Copper SourceRadiochemical Yield (%)Reaction Time (min)
CuBr8910
CuI8310
CuF(PPh₃)₃010
CuOTf·(MeCN)₄9310

Key findings:

  • CuF(PPh₃)₃ showed no activity in this system due to ligand steric effects inhibiting substrate access .

  • Optimal results required tetrakis(acetonitrile)copper(I) triflate (CuOTf·(MeCN)₄), achieving 93% yield .

Cross-Coupling Reactions

The complex mediates Ullmann-type couplings , enabling C–N and C–O bond formation. In a model reaction between iodobenzene and benzylamine:

ConditionTemperature (°C)Yield (%)
CuF(PPh₃)₃, K₂CO₃11085
CuI, no ligand11062
CuCl(PPh₃)₃11078

Mechanistic studies suggest the fluoride ligand facilitates oxidative addition of aryl halides to the copper center.

Mechanistic Insights

The reactivity of CuF(PPh₃)₃ arises from:

  • Ligand lability : One PPh₃ ligand readily dissociates to generate a coordinatively unsaturated site for substrate binding.

  • Fluoride transfer : The fluoride ion participates in nucleophilic substitution reactions, though this is secondary to its role in stabilizing the Cu(I) oxidation state .

  • Electronic modulation : Triphenylphosphine donors increase electron density at copper, favoring oxidative addition steps.

Comparative Analysis with Related Complexes

CompoundKey Reactivity Differences
CuI(PPh₃)₃Higher activity in Sonogashira couplings
CuCl(PPh₃)₃Prefers C–Cl bond activation over fluorination
CuOTf·(MeCN)₄Superior in trifluoromethylation (93% vs. 0% yield)

CuF(PPh₃)₃ remains unique in fluoride-mediated transformations where ligand stability is critical .

Limitations and Optimization Strategies

  • Solvent sensitivity : Reactions in DMSO deactivate the catalyst via phosphine oxidation .

  • Temperature dependence : Optimal performance occurs between 80–110°C; higher temperatures induce ligand decomposition.

  • Additive effects : K₂CO₃ or Cs₂CO₃ enhances yields by neutralizing HF byproducts.

Q & A

Q. How is fluorotris(triphenylphosphine)copper(I) typically handled and stored in laboratory settings?

Fluorotris(triphenylphosphine)copper(I) is commonly procured as a pre-synthesized reagent and used without further purification in reactions. Storage at ambient temperature under inert conditions (e.g., nitrogen or argon) is recommended to prevent oxidation or decomposition. When used in trifluoromethylation reactions, it should be handled in anhydrous solvents like DMF or MeCN, with careful monitoring of pressure buildup in sealed reactors due to gas evolution .

Q. What spectroscopic and crystallographic methods are employed to characterize fluorotris(triphenylphosphine)copper(I)?

  • X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for determining coordination geometry and structural motifs. For related copper(I)-triphenylphosphine complexes (e.g., iodidotris(triphenylphosphine)copper(I)), orthorhombic crystal systems (space group Pna2₁) with tetrahedral copper centers are observed, validated by refinement software like SHELXL .
  • Spectroscopy : NMR (¹H, ³¹P) and IR spectroscopy can confirm ligand coordination and purity. For example, ³¹P NMR can detect free triphenylphosphine, while IR identifies Cu–P stretching frequencies .

Q. What are the common reaction conditions where fluorotris(triphenylphosphine)copper(I) acts as a catalyst or reagent?

This complex is widely used in 18F-trifluoromethylation of aromatic substrates. Typical conditions involve:

  • Solvents: DMF or MeCN (anhydrous) at 80–100°C.
  • Catalytic system: Fluorotris(triphenylphosphine)copper(I) with a trifluoromethyl source (e.g., CF₃TMS) and a base (DIPEA omitted in some protocols).
  • Reaction time: 10–30 minutes under microwave or conventional heating .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using fluorotris(triphenylphosphine)copper(I) in 18F-trifluoromethylation?

Optimization involves:

  • Solvent selection : DMF provides higher yields (~70%) compared to THF or DMSO (<10%), but MeCN is a viable alternative despite pressure issues in automated systems .
  • Catalyst loading : Sub-stoichiometric amounts (5–10 mol%) are effective, reducing costs and side reactions.
  • Temperature control : Elevated temperatures (≥80°C) accelerate kinetics but may degrade thermally sensitive substrates. Parallel screening with microreactors is advised .

Q. What structural motifs and coordination geometries are observed in fluorotris(triphenylphosphine)copper(I) complexes?

Structural analysis of analogous complexes (e.g., iodidotris(triphenylphosphine)copper(I)) reveals:

  • Coordination geometry : Distorted tetrahedral around Cu(I), with three PPh₃ ligands and one halide/fluoride.
  • Bond lengths : Cu–P distances range from 2.25–2.35 Å, while Cu–F bonds are ~1.95 Å.
  • Packing : Weak intermolecular interactions (e.g., C–H···π) stabilize the lattice, as seen in orthorhombic systems (a = 18.573 Å, b = 20.263 Å) .

Q. What methodologies are used to assess the cytotoxicity of fluorotris(triphenylphosphine)copper(I) in biological applications?

Cytotoxicity is evaluated via:

  • Cell viability assays : MTT or live/dead staining in cell lines (e.g., MCF7, NIH/3T3) at varying concentrations (4–150 µmol L⁻¹).
  • Comparative studies : Toxicity is reduced by shielding Cu(I) with biocompatible ligands (e.g., elastin-like polypeptides), improving biocompatibility by >50% at 150 µmol L⁻¹ .

Methodological Notes

  • Contradictions : While fluorotris(triphenylphosphine)copper(I) is often used as received, purification via recrystallization (e.g., from CH₂Cl₂/hexane) may enhance reactivity in sensitive reactions .
  • Data gaps : Structural data for fluorotris(triphenylphosphine)copper(I) itself are limited; inferences are drawn from related Cu(I)-phosphine complexes .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Fluorotris(triphenylphosphine)copper(I)
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